![molecular formula C13H14N4 B583205 N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine CAS No. 1217439-06-9](/img/structure/B583205.png)
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine
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Overview
Description
“N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole yielded 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines . These imines were subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Molecular Structure Analysis
The molecular formula of a similar compound, “N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine”, is C11H11N5 . Its molecular weight is 213.24 .Chemical Reactions Analysis
Imidazole-containing compounds have been used in the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .Scientific Research Applications
Biological Activities
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis and Structure
During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .
Transformation into Other Derivatives
Compounds containing the 4,5-dihydro-1H-imidazol-2-yl moiety can be transformed into corresponding 2- (4,5-dihydro-1H-imidazol-2-yl)phthalazin-1 (2H)-one derivatives .
Role in Tizanidine Hydrochloride
This compound is a key component in the synthesis of Tizanidine hydrochloride, a drug used for treating muscle spasms .
Amphoteric Nature
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . This property could be leveraged in various chemical reactions and syntheses.
Future Directions
The future directions in the research of imidazole-containing compounds involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known for their diverse chemical and biological properties, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that the effects of this compound could be diverse and context-dependent .
properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZSJQZPZTROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197399 |
Source
|
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217439-06-9 |
Source
|
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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